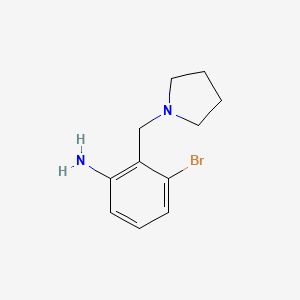
3-Bromo-2-(pyrrolidin-1-ylmethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-(pyrrolidin-1-ylmethyl)aniline is a chemical compound with the molecular formula C11H15BrN2 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the third position and a pyrrolidin-1-ylmethyl group at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(pyrrolidin-1-ylmethyl)aniline typically involves the following steps:
Bromination of Aniline: Aniline is first brominated to introduce a bromine atom at the desired position on the aromatic ring. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Introduction of Pyrrolidin-1-ylmethyl Group: The brominated aniline is then reacted with pyrrolidine and formaldehyde in the presence of a catalyst to introduce the pyrrolidin-1-ylmethyl group at the second position of the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for safety and environmental impact.
化学反应分析
Types of Reactions
3-Bromo-2-(pyrrolidin-1-ylmethyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, affecting the functional groups attached to the aromatic ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
科学研究应用
3-Bromo-2-(pyrrolidin-1-ylmethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound can be used in the development of new materials and chemicals with specific properties.
作用机制
The mechanism of action of 3-Bromo-2-(pyrrolidin-1-ylmethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidin-1-ylmethyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the bromine atom can influence its reactivity and stability.
相似化合物的比较
Similar Compounds
2-(Pyrrolidin-1-ylmethyl)aniline: Similar structure but lacks the bromine atom.
4-Bromo-2-(pyrrolidin-1-ylmethyl)aniline: Similar structure but with the bromine atom at the fourth position.
3-Bromo-N-methylaniline: Similar structure but with a methyl group instead of the pyrrolidin-1-ylmethyl group.
Uniqueness
3-Bromo-2-(pyrrolidin-1-ylmethyl)aniline is unique due to the specific combination of the bromine atom and the pyrrolidin-1-ylmethyl group. This combination can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C11H15BrN2 |
|---|---|
分子量 |
255.15 g/mol |
IUPAC 名称 |
3-bromo-2-(pyrrolidin-1-ylmethyl)aniline |
InChI |
InChI=1S/C11H15BrN2/c12-10-4-3-5-11(13)9(10)8-14-6-1-2-7-14/h3-5H,1-2,6-8,13H2 |
InChI 键 |
QZNQWHRZZBHELX-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CC2=C(C=CC=C2Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



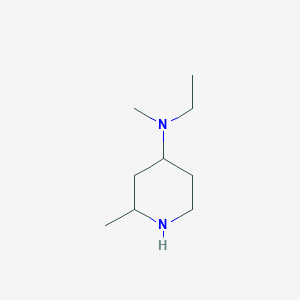

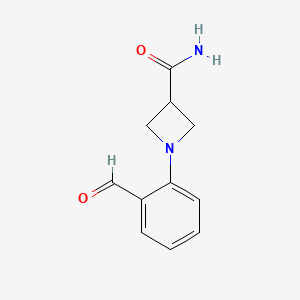
![2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}acetonitrile](/img/structure/B13171043.png)
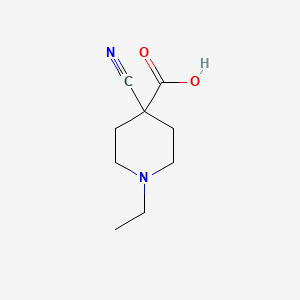
![1-[(Benzyloxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B13171050.png)
![2-[3-(2-Fluorophenyl)phenyl]ethan-1-amine](/img/structure/B13171056.png)
![Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13171078.png)
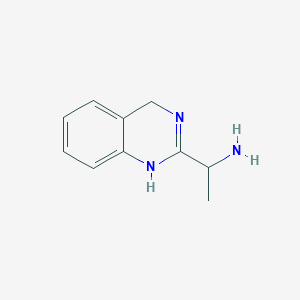
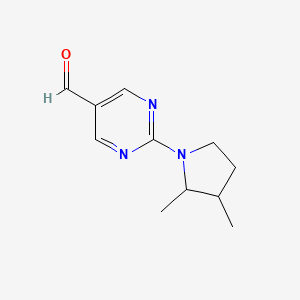

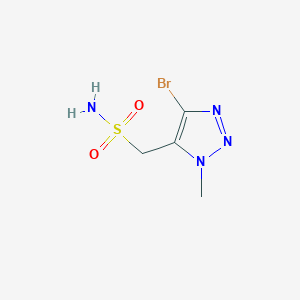
![1-[1-(Aminomethyl)cyclopropyl]-1-cyclobutylethan-1-ol](/img/structure/B13171105.png)
